2-Bromo-3-fluoronitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIVWQQTOYDXDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593216 | |
| Record name | 2-Bromo-1-fluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59255-94-6 | |
| Record name | 2-Bromo-1-fluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Historical Perspectives on Halogenated Nitrobenzene (B124822) Synthesis
The journey into the synthesis of halogenated nitrobenzenes is rooted in the foundational discoveries of aromatic chemistry. The first preparation of nitrobenzene in 1834 by treating benzene (B151609) with fuming nitric acid marked a significant milestone. britannica.com Early methods for producing halogenated nitroaromatics often involved direct electrophilic halogenation or nitration of a pre-halogenated benzene ring. britannica.comorgsyn.org
Historically, the synthesis of compounds with multiple halogen and nitro substituents was challenging due to issues with regioselectivity and harsh reaction conditions. The introduction of halogens onto a nitrobenzene ring, for instance, is significantly slower than on benzene itself due to the deactivating nature of the nitro group. britannica.com Similarly, the nitration of a halobenzene typically yields a mixture of ortho and para isomers, with the meta isomer being a minor product. uri.eduedubirdie.com The separation of these isomers often relied on physical methods like fractional crystallization, exploiting differences in solubility. uri.edu The development of catalysts, such as iron powder for bromination, played a crucial role in improving the efficiency of these early reactions. orgsyn.org These fundamental reactions laid the groundwork for the more sophisticated, multi-step syntheses used today.
Contemporary Synthetic Routes to 2-Bromo-3-fluoronitrobenzene
Modern synthetic approaches to this compound and its isomers leverage a deeper understanding of reaction mechanisms and a wider array of reagents. These routes can be broadly categorized by the key bond-forming reaction used to assemble the target molecule.
A direct and common method for synthesizing nitroaromatic compounds is through electrophilic aromatic substitution using a nitrating agent. scribd.comwikipedia.org In the context of this compound, the most straightforward precursor for this reaction is 2-bromo-1-fluorobenzene (also known as 2-bromo-fluorobenzene).
The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. edubirdie.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. edubirdie.comwikipedia.org The reaction of 2-bromo-3-fluorobenzene with nitric acid in the presence of the sulfuric acid catalyst yields this compound.
The directing effects of the existing halogen substituents on the aromatic ring guide the position of the incoming nitro group. Both fluorine and bromine are ortho-, para-directors. edubirdie.com However, the steric hindrance from the bromine atom and the strong inductive effect of both halogens influence the final regioselectivity. Controlling reaction conditions, such as temperature, is crucial to prevent dinitration. uri.eduedubirdie.com
Table 1: Example of a Nitration Reaction for a Halogenated Benzene
| Starting Material | Reagents | Key Conditions | Product(s) |
|---|---|---|---|
| Bromobenzene | Conc. HNO₃, Conc. H₂SO₄ | < 60 °C | p-bromonitrobenzene, o-bromonitrobenzene |
This table illustrates typical conditions for nitration reactions on related halogenated aromatic compounds, as specific yield data for the nitration of 2-bromo-1-fluorobenzene is not detailed in the provided sources.
An alternative synthetic strategy involves introducing the bromine atom onto a fluoronitrobenzene precursor, such as 3-fluoronitrobenzene. Bromination is an electrophilic aromatic substitution reaction, typically employing molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.orglibretexts.org The catalyst polarizes the bromine molecule, generating a strong electrophile that attacks the aromatic ring. libretexts.org
When brominating 3-fluoronitrobenzene, the directing effects of the existing substituents must be considered. The nitro group is a strong deactivating group and a meta-director, while the fluorine atom is a deactivating group but an ortho-, para-director. The combined influence of these groups will determine the position of bromination. The nitro group will direct the incoming bromine to the positions meta to it (C5), while the fluorine atom will direct it to the positions ortho (C2, C4) and para (C6) to itself. The outcome depends on the relative activating/deactivating strengths and directing power of the two substituents.
Introducing a fluorine atom onto a nitrobenzene ring can be accomplished through several methods. While direct fluorination with F₂ is generally too reactive and difficult to control, other methods are more common in laboratory and industrial synthesis. thieme-connect.de
One prominent method is nucleophilic aromatic substitution (SɴAr). This involves reacting a suitable precursor, such as 2-bromo-3-chloro-nitrobenzene, with a fluoride (B91410) source like potassium fluoride (KF). The reaction is often facilitated by a phase-transfer catalyst or conducted in a polar aprotic solvent at high temperatures. For an SɴAr reaction to be effective, the leaving group (in this case, chlorine) must be positioned ortho or para to a strong electron-withdrawing group, such as the nitro group, which activates the ring towards nucleophilic attack. thieme-connect.de
Another classical and powerful method is the Balz-Schiemann reaction, which is discussed in the following section on diazotization. thieme-connect.de
Diazotization provides an indirect yet highly effective route for introducing fluorine onto an aromatic ring. This process involves the conversion of a primary aromatic amine (aniline derivative) into a diazonium salt, which can then be transformed into a variety of functional groups. thieme-connect.denih.gov
To synthesize this compound via this route, a potential precursor would be 2-bromo-3-nitroaniline (B1315865). The synthesis would proceed in two main steps:
Diazotization : The 2-bromo-3-nitroaniline is treated with a nitrosating reagent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), to form the corresponding arenediazonium salt. thieme-connect.degoogle.com
Fluoro-dediazoniation : The resulting diazonium salt is then subjected to decomposition in the presence of a fluoride source. In the classic Balz-Schiemann reaction, the diazonium salt is isolated as a tetrafluoroborate (B81430) (BF₄⁻) salt, which upon heating, decomposes to yield the aryl fluoride, nitrogen gas, and boron trifluoride. thieme-connect.de Modern variations may use anhydrous hydrogen fluoride or other fluoride reagents. thieme-connect.de
A patent for the synthesis of the isomer 3-bromo-2-fluoronitrobenzene (B1519329) describes the diazotization of 2-bromo-6-nitroaniline (B44865) using a fluoride source (like fluoroboric acid) and a nitro compound (like isoamyl nitrite) to generate the diazonium salt intermediate, which is then decomposed under heating to yield the final product. google.com This highlights the industrial applicability of diazotization reactions for producing fluoronitroaromatics. google.com
The synthesis of this compound is often best achieved through a multi-step sequence that carefully controls the introduction of each functional group to ensure the correct regiochemistry. libretexts.orglibretexts.org The order of reactions is critical.
A plausible multi-step synthesis could start from a simpler, commercially available precursor and build the molecule step-by-step. For example, one could envision a sequence starting from o-bromoaniline, similar to a patented synthesis for an isomer. google.com
Table 2: Hypothetical Multi-Step Synthesis of 3-Bromo-2-fluoronitrobenzene
| Step | Reaction | Starting Material | Reagents | Product |
|---|---|---|---|---|
| 1 | Acetylation | o-bromoaniline | Acetyl chloride, base | N-(2-bromophenyl)acetamide |
| 2 | Nitration | N-(2-bromophenyl)acetamide | Nitric acid | N-(2-bromo-6-nitrophenyl)acetamide |
| 3 | Hydrolysis | N-(2-bromo-6-nitrophenyl)acetamide | Acid (e.g., HCl) | 2-bromo-6-nitroaniline |
| 4 | Diazotization/Fluorination | 2-bromo-6-nitroaniline | Fluoride source (e.g., HBF₄), Nitrite source | 3-bromo-2-fluoronitrobenzene |
This table is based on a described synthesis for an isomer and illustrates a potential strategic approach. google.com
This sequence demonstrates a common strategy:
Protection : The initial amino group is protected as an acetamide (B32628) to control its reactivity and directing effects. google.com
Nitration : The nitro group is introduced. The acetamido group directs the nitration. google.com
Deprotection : The protecting group is removed to regenerate the amine. google.com
Functional Group Interconversion : The amino group is converted to the desired fluorine atom via diazotization. google.com
Such multi-step sequences, while longer, offer superior control over the final product's structure compared to single-step reactions on highly substituted rings. libretexts.org
Optimization of Reaction Conditions and Yield Enhancement
The efficiency and yield of synthetic routes to this compound are highly dependent on the careful optimization of various reaction parameters. General strategies in chemical synthesis focus on systematically adjusting conditions to maximize product formation while minimizing byproducts and reaction times. nih.gov Key factors that are typically optimized include temperature, solvent, catalyst, and reactant concentrations.
While specific optimization studies for the direct synthesis of this compound are not extensively detailed in publicly available literature, valuable insights can be drawn from analogous syntheses of related fluoronitroaromatic compounds. For instance, the synthesis of fluoronitrobenzenes via halogen exchange fluorination is a common method where optimization plays a critical role. researchgate.net
Key Optimization Parameters:
Solvent: The choice of solvent is crucial as it affects the solubility of reactants and the reaction mechanism. Polar aprotic solvents like dimethylformamide (DMF) or sulfolane (B150427) are often employed in fluorination reactions. researchgate.netgoogle.com The molar ratio of solvent to the substrate can also be a critical factor; using too little solvent can slow the reaction, while an excess can decrease the yield due to the formation of by-products. google.com
Catalyst: Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts or macrocyclic ethers, are frequently used to enhance the rate of halogen exchange reactions. researchgate.netgoogle.com The selection and concentration of the catalyst are key optimization points. Research on p-fluoronitrobenzene synthesis demonstrated that increasing the amount of tetramethylammonium (B1211777) chloride as a catalyst increased both the conversion of the starting material and the yield of the product up to an optimal concentration. researchgate.net
Reaction Time: Optimizing reaction time is essential for maximizing yield and throughput while conserving energy. Reactions are typically monitored over time to determine the point at which the product yield is maximized before side reactions begin to dominate. For the synthesis of p-fluoronitrobenzene, a reaction time of 15 hours was found to be optimal, with longer times leading to a slight decrease in yield. researchgate.net
The following interactive data table illustrates the effect of various catalysts on the yield of a halogen exchange fluorination reaction for producing p-fluoronitrobenzene, a process with similar principles that would apply to optimizing the synthesis of this compound.
| Catalyst | p-Chloronitrobenzene Conversion Rate (%) | p-Fluoronitrobenzene Yield (%) |
| Tetramethylammonium chloride | 97.86 | 91.58 |
| Tetraethylammonium chloride | 93.47 | 85.36 |
| Tetrabutylammonium chloride | 95.21 | 88.17 |
| No Catalyst | 31.54 | 23.82 |
| Data derived from a study on the synthesis of p-fluoronitrobenzene, illustrating the significant impact of catalyst choice on reaction efficiency. researchgate.net |
By systematically studying these parameters, often using methodologies like Design of Experiments (DoE), chemists can identify the optimal conditions to achieve high yields and purity for the target compound, this compound. nih.gov
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpdd.org Applying these principles to the synthesis of this compound involves considering the environmental impact of starting materials, solvents, reagents, and energy consumption.
Potential Green Chemistry Strategies:
Solvent Selection: A primary goal of green chemistry is to replace hazardous solvents with safer alternatives. In syntheses analogous to that of this compound, solvents like dichloromethane (B109758) and benzene have been used. scielo.br A greener approach involves substituting these with solvents that have a better environmental, health, and safety profile, such as acetonitrile (B52724) or, ideally, water, if the reaction chemistry allows. scielo.br The development of solvent-free reaction conditions represents an even more advanced green chemistry approach.
Catalysis: The use of catalysts is a cornerstone of green chemistry because they can increase reaction efficiency, reduce energy requirements, and allow for reactions to occur under milder conditions. In the synthesis of fluorinated aromatics, catalytic methods, such as using phase-transfer catalysts, can significantly improve yields and reaction rates, reducing the need for high temperatures and long reaction times, thereby saving energy. researchgate.netgoogle.com Catalytic reduction methods, for instance using a nickel catalyst for converting a nitro group, are often more environmentally benign than stoichiometric reagents. chemicalbook.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Routes that involve fewer steps and generate fewer byproducts are preferred. For example, a synthetic pathway for an isomer, 3-bromo-2-fluoronitrobenzene, was highlighted for avoiding expensive and wasteful fluorinating reagents like CsF in favor of a more atom-economical diazotization process. google.com
Energy Efficiency: Optimizing reactions to proceed at lower temperatures and for shorter durations directly translates to reduced energy consumption. As discussed in the optimization section, finding the ideal balance of temperature and reaction time is not only key for yield enhancement but also for improving the energy efficiency of the process. researchgate.net
Process Intensification: The use of modern technologies like flow reactors can lead to safer and more efficient processes. Self-optimizing flow reactors can reduce the consumption of starting materials and solvents compared to traditional batch processing, although the initial setup requires careful consideration to minimize waste during condition screening. nih.gov
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more cost-effective.
Chemical Reactivity and Transformation Pathways
Electrophilic Aromatic Substitution Patterns in Halogenated Nitrobenzenes
Electrophilic Aromatic Substitution (EAS) on the 2-bromo-3-fluoronitrobenzene ring is significantly disfavored due to the powerful electron-withdrawing nature of the nitro group and the inductive effects of the halogens, which deactivate the ring towards attack by electrophiles. msu.edustackexchange.com However, should a reaction be forced under harsh conditions, the regiochemical outcome is determined by the directing effects of the existing substituents.
Nitro Group (-NO2): This is a strong deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, destabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack, particularly at the ortho and para positions. libretexts.orgmakingmolecules.com
Halogens (-Br, -F): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directors because their lone pairs can donate electron density through resonance, which helps stabilize the arenium ion intermediate when attack occurs at the ortho and para positions. libretexts.orgpressbooks.pubwikipedia.org
In this compound, the directing effects are as follows:
The nitro group at C1 directs incoming electrophiles to the C3 and C5 positions (meta).
The bromo group at C2 directs to the C4 and C6 positions (ortho and para).
The fluoro group at C3 directs to the C2, C4, and C6 positions (ortho and para).
Considering the combined influence, the positions are activated or deactivated as follows:
C4 and C6: These positions are para and ortho, respectively, to the directing influence of both halogens.
C5: This position is meta to the nitro group but is sterically hindered and electronically disfavored by the adjacent halogens.
Therefore, electrophilic attack, while difficult, would be most likely to occur at the C4 and C6 positions, which benefit from the resonance stabilization provided by the halogen substituents. libretexts.orgorganicchemistrytutor.com The extreme deactivation of the ring means that reactions like Friedel-Crafts alkylation and acylation are generally not feasible. msu.edu
Nucleophilic Aromatic Substitution Mechanisms
The presence of a strong electron-withdrawing nitro group makes the aromatic ring of this compound highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction provides a pathway to replace one of the halogen substituents with a nucleophile. The mechanism proceeds through a two-step addition-elimination process.
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a halogen (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govimperial.ac.uk The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate. researchgate.netquora.com
Elimination of Leaving Group: The aromaticity of the ring is restored by the departure of the halide ion. nih.gov
In SNAr reactions of haloarenes, the rate-determining step is typically the initial nucleophilic attack. nih.gov Consequently, the reactivity is influenced more by the electrophilicity of the carbon being attacked than by the strength of the carbon-halogen bond. Fluorine, being the most electronegative halogen, makes the attached carbon more electron-deficient and thus more susceptible to nucleophilic attack. This leads to a reactivity trend among halogens in SNAr reactions that is often the reverse of their bond strengths: F > Cl > Br > I. imperial.ac.uk
For this compound, a nucleophile can attack either the carbon bearing the fluorine (C3) or the carbon bearing the bromine (C2). Given the general principles of SNAr, the C-F bond is typically more labile than the C-Br bond. The nitro group strongly activates the ortho (C2) and para positions to nucleophilic attack. In this molecule, both halogens are ortho to the nitro group, making both sites reactive. However, the greater electronegativity of fluorine generally makes it the better leaving group in SNAr reactions, suggesting that substitution of the fluorine atom is often favored. researchgate.netresearchgate.netnih.gov
Reduction Reactions of the Nitro Group
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. For halogenated nitroaromatics like this compound, the key challenge is to achieve chemoselective reduction of the nitro group without causing hydrodehalogenation (replacement of the halogen with hydrogen). acs.orggoogle.com
Various methods can be employed for this transformation, with the choice of reagent being critical to preserving the C-Br and C-F bonds. wikipedia.orgmasterorganicchemistry.com
| Reagent/Method | Typical Conditions | Selectivity and Remarks |
| Catalytic Hydrogenation (H₂) | Palladium on Carbon (Pd/C) | Highly efficient for nitro reduction but often causes dehalogenation, especially of C-Br bonds. commonorganicchemistry.com |
| Catalytic Hydrogenation (H₂) | Raney Nickel | Often used as an alternative to Pd/C when trying to avoid dehalogenation of aromatic chlorides and bromides. commonorganicchemistry.com |
| Catalytic Hydrogenation (H₂) | Platinum(IV) Oxide (PtO₂) | Can be used, but dehalogenation remains a significant risk. google.com |
| Metal/Acid Reduction | Iron (Fe) in acidic media (e.g., HCl, Acetic Acid) | A classic and often chemoselective method that tolerates many functional groups, including halogens. commonorganicchemistry.comchemrxiv.org |
| Metal/Acid Reduction | Tin(II) Chloride (SnCl₂) | A mild and effective reagent for reducing nitro groups in the presence of other reducible functionalities. masterorganicchemistry.comcommonorganicchemistry.com |
| Transfer Hydrogenation | Hydrazine (N₂H₄) with a catalyst (e.g., Fe, Raney Ni) | Can offer high selectivity under controlled temperature conditions. wikipedia.org |
| Sulfide-based Reagents | Sodium Sulfide (Na₂S) or Ammonium (B1175870) Polysulfide | Useful for selective reduction, particularly in dinitro compounds, and generally compatible with halogens. commonorganicchemistry.comresearchgate.net |
For the synthesis of 2-bromo-3-fluoroaniline (B56032) from this compound, methods using iron, zinc, or tin(II) chloride in acidic media are generally preferred due to their higher functional group tolerance and lower risk of dehalogenation compared to some catalytic hydrogenation methods. commonorganicchemistry.comchemrxiv.org
Reactivity of Bromine and Fluorine Substituents
The bromine and fluorine atoms on the this compound ring exhibit distinct and often complementary reactivity, which allows for selective functionalization of the molecule. Their behavior is highly dependent on the reaction type.
| Reaction Type | Relative Reactivity | Reasoning |
| Nucleophilic Aromatic Substitution (SNAr) | F > Br | The rate-determining step is the nucleophilic attack. The high electronegativity of fluorine makes the ipso-carbon more electrophilic and better stabilizes the transition state leading to the Meisenheimer complex. imperial.ac.uk |
| Metal-Mediated Cross-Coupling | Br >> F | These reactions typically proceed via oxidative addition of the C-X bond to a low-valent metal center (e.g., Pd(0)). The C-Br bond is significantly weaker and more polarizable than the C-F bond, making it much more susceptible to oxidative addition. jk-sci.com |
This differential reactivity is synthetically valuable. One can perform a nucleophilic aromatic substitution to replace the fluorine atom, followed by a palladium-catalyzed cross-coupling reaction at the bromine position, or vice versa, enabling the controlled introduction of two different substituents onto the aromatic ring.
Radical Reactions and Mechanistic Investigations
The study of radical reactions involving halogenated nitrobenzenes often involves the formation of radical anions. Nitroaromatic compounds can readily accept an electron to form a nitro radical anion due to the electron-withdrawing nature of the nitro group. rsc.org
Research has shown that solutions of the nitrobenzene (B124822) radical-anion can be prepared and studied. rsc.org In the case of halogenated derivatives, the stability of these radical anions can be compromised. Specifically, the radical anions of ortho-chlorinated nitrobenzenes have been observed to be unstable, undergoing a first-order decay where the chlorine atom is replaced by hydrogen. rsc.org This suggests that a similar decomposition pathway involving the loss of a bromide or fluoride (B91410) ion could be possible for the radical anion of this compound.
Hydroxyl radical-induced oxidation of nitrobenzene has also been investigated, leading to the formation of various phenolic products. acs.org While less studied than ionic pathways, radical mechanisms can play a role in nitration under certain conditions and are an area of ongoing mechanistic investigation. researchgate.netresearchgate.netmasterorganicchemistry.com
Metal-Mediated Cross-Coupling Reactions
The bromine substituent in this compound serves as an excellent handle for a variety of metal-mediated cross-coupling reactions, most commonly those catalyzed by palladium. The C-Br bond is readily activated for oxidative addition to a Pd(0) catalyst, while the much stronger and less reactive C-F bond typically remains intact under standard cross-coupling conditions. jk-sci.comacs.org This selective reactivity allows for the precise formation of new carbon-carbon and carbon-heteroatom bonds at the C2 position.
Key examples of such transformations include:
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is a versatile method for synthesizing biaryl compounds.
Mizoroki-Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond. researchgate.netmdpi.comacs.orgorganic-chemistry.org The reaction tolerates a wide range of functional groups on the alkene partner. acs.org
Buchwald-Hartwig Amination: This powerful reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. jk-sci.comwikipedia.orgorganic-chemistry.orgyoutube.com It is a premier method for synthesizing aryl amines and has largely replaced older, harsher methods. wikipedia.org
The general scheme for these reactions involves an initial oxidative addition of the C-Br bond to the Pd(0) catalyst, followed by transmetalation (for Suzuki) or alkene insertion (for Heck) or coordination and deprotonation of the amine (for Buchwald-Hartwig), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. jk-sci.comnih.gov
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
| Suzuki-Miyaura Coupling | R-B(OH)₂ or R-B(OR)₂ | Aryl-C | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) |
| Mizoroki-Heck Reaction | Alkene (H₂C=CHR) | Aryl-C=C | Pd(0) catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) |
| Buchwald-Hartwig Amination | R¹R²NH | Aryl-N | Pd(0) catalyst, Phosphine Ligand (e.g., BINAP, XPhos), Strong Base (e.g., NaOtBu) |
Advanced Spectroscopic Characterization and Analytical Methodologies
Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Structural Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the structural framework of 2-Bromo-3-fluoronitrobenzene. uha.fr These methods probe the vibrational energy levels of the molecule, providing a distinct "fingerprint" based on its atomic composition and bonding arrangement. bruker.com
Key vibrational modes anticipated for this compound include:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aromatic C=C Stretching: Multiple bands appear in the 1600-1450 cm⁻¹ range, characteristic of the benzene (B151609) ring.
NO₂ Asymmetric and Symmetric Stretching: Strong absorptions are expected around 1550-1520 cm⁻¹ (asymmetric) and 1350-1320 cm⁻¹ (symmetric), confirming the presence of the nitro group.
C-F Stretching: A strong band is typically found in the 1250-1020 cm⁻¹ region.
C-Br Stretching: This vibration occurs at lower frequencies, generally in the 680-515 cm⁻¹ range.
The combination of FT-IR and FT-Raman is particularly powerful because vibrational modes that are weak in IR may be strong in Raman, and vice versa, providing a more complete structural picture. uha.fr
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Type |
| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |
| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman |
| NO₂ Asymmetric Stretch | 1550 - 1520 | FT-IR |
| NO₂ Symmetric Stretch | 1350 - 1320 | FT-IR |
| C-F Stretch | 1250 - 1020 | FT-IR |
| C-Br Stretch | 680 - 515 | FT-IR, FT-Raman |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. springernature.com By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. youtube.com
For this compound (C₆H₃BrFNO₂), ¹H NMR spectroscopy would reveal three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts (δ) and coupling constants (J) of these signals are diagnostic of their positions relative to the electron-withdrawing nitro and halogen substituents. The fluorine atom would also induce splitting (H-F coupling).
¹³C NMR spectroscopy would show six signals for the six unique carbon atoms in the aromatic ring. The chemical shifts would be influenced by the attached substituents (Br, F, NO₂). Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish H-H and C-H correlations, respectively, confirming the substitution pattern. springernature.comyoutube.com Although specific experimental data for this compound is not detailed in the search results, data for analogous compounds like 2-fluoro-4-bromonitrobenzene can provide insight into the expected spectral patterns. chemicalbook.com
Mass Spectrometry (MS) for Trace Analysis and Fragmentation Studies
Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org
For this compound, the electron ionization (EI) mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (approximately 220 g/mol ). nih.gov A key feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. This isotopic pattern is a definitive indicator of the presence of one bromine atom (due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes). miamioh.edu
The fragmentation of the molecular ion is driven by the molecule's structure and functional groups. whitman.edu Common fragmentation pathways for halogenated nitroaromatic compounds include:
Loss of the nitro group (NO₂•, 46 Da).
Loss of a bromine atom (Br•, 79/81 Da).
Loss of a fluorine atom (F•, 19 Da).
Loss of carbon monoxide (CO, 28 Da) following the initial loss of the nitro group.
These fragmentation patterns provide confirmatory evidence for the compound's structure. libretexts.org
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Ion | m/z (for ⁷⁹Br) | Description |
| [M]⁺ | 219 | Molecular Ion |
| [M+2]⁺ | 221 | Isotopic peak due to ⁸¹Br |
| [M-NO₂]⁺ | 173 | Loss of nitro group |
| [M-Br]⁺ | 140 | Loss of bromine atom |
| [M-NO₂-CO]⁺ | 145 | Subsequent loss of CO |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. nih.gov It is an ideal method for the qualitative and quantitative analysis of volatile compounds like this compound. In this technique, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. rsc.org The separated compound then enters the mass spectrometer, where it is identified based on its mass spectrum and fragmentation pattern. The PubChem database notes the availability of a GC-MS spectrum for 2-bromo-1-fluoro-3-nitrobenzene, indicating the suitability of this technique. nih.gov Isotope dilution GC-MS methods can be developed for high-precision quantification, often achieving detection limits in the nanogram range. pherobase.com
For analyzing this compound in more complex or non-volatile mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. mdpi.com LC separates components in a liquid phase, which is then introduced into the mass spectrometer. This technique is highly versatile, with various ionization methods like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) available. umb.edu LC-MS is particularly useful for trace analysis in environmental or biological samples, offering high sensitivity and specificity with limits of quantification often in the low ng/mL range. mdpi.comumb.edu
UV-Visible Spectroscopy in Electronic Structure Elucidation
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For aromatic compounds like this compound, the presence of the benzene ring, nitro group, and halogen substituents gives rise to characteristic absorption bands. A study on the related compound 1-bromo-3-fluorobenzene (B1666201) utilized UV spectroscopy to investigate electronic properties such as absorption wavelengths and frontier molecular orbital energies. nih.gov The nitro group, acting as a chromophore, significantly influences the electronic spectrum. The absorption maxima (λmax) can provide insights into the electronic structure and conjugation within the molecule.
Advanced Chromatographic Techniques (HPLC, GC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for assessing the purity of this compound and separating it from isomers and impurities. rsc.orgbldpharm.com
Gas Chromatography (GC): Due to its volatility, GC is well-suited for this compound. A high-resolution capillary column (e.g., DB-624) with temperature programming can effectively separate closely related isomers. rsc.org The purity is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, typically using a C18 column with a mobile phase such as a methanol/water or acetonitrile (B52724)/water gradient, is a standard method for purity analysis of aromatic compounds. mdpi.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. HPLC methods are robust and can be validated to provide highly accurate and precise purity assessments. bldpharm.com
X-ray Diffraction Studies for Solid-State Structure Determination
Extensive searches of publicly available scientific literature and crystallographic databases have revealed no published single-crystal X-ray diffraction studies for this compound. Consequently, detailed experimental data regarding its solid-state structure, including unit cell parameters, space group, and specific intramolecular bond lengths and angles, are not available.
X-ray diffraction is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. Such studies would provide precise information on the molecular geometry, conformation, and intermolecular interactions of this compound in the solid state. This information is crucial for understanding its physical properties and chemical reactivity.
While computational methods can predict the molecular structure of this compound, experimental validation through single-crystal X-ray diffraction is essential for a definitive structural elucidation. The absence of such data in the literature indicates that either the compound has not yet been subjected to this type of analysis, or the results have not been publicly disseminated.
Further research involving the growth of single crystals of this compound and subsequent X-ray diffraction analysis would be required to determine its precise solid-state structure.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. semanticscholar.org DFT calculations are instrumental in determining the optimized molecular geometry of 2-Bromo-3-fluoronitrobenzene, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. These geometric parameters are fundamental to understanding the molecule's stability and steric properties. Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density and the energies of molecular orbitals, which are crucial for predicting chemical reactivity. hakon-art.com
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org These two orbitals are often referred to as the frontier orbitals. youtube.comossila.com
The HOMO, being the outermost orbital containing electrons, acts as an electron donor; its energy level is indicative of the molecule's nucleophilicity or electron-donating capability. ossila.comyoutube.com Conversely, the LUMO is the innermost empty orbital and can accept electrons, with its energy level reflecting the molecule's electrophilicity or electron-accepting ability. ossila.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. hakon-art.com For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack, guiding the understanding of its reaction mechanisms.
| Orbital | Description | Significance in Chemical Reactions |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. ossila.com | Determines the molecule's ability to donate electrons (nucleophilicity). Molecules react through their HOMO when acting as a nucleophile. youtube.comyoutube.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is not occupied by electrons. ossila.com | Determines the molecule's ability to accept electrons (electrophilicity). Molecules react through their LUMO when acting as an electrophile. youtube.comyoutube.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. hakon-art.com |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is mapped onto the surface of constant electron density, providing a guide to how a molecule will interact with other charged species. uni-muenchen.dewolfram.com The MEP map uses a color scale to denote different regions of electrostatic potential.
Red : Indicates regions of high electron density and negative electrostatic potential, representing likely sites for electrophilic attack. researchgate.net
Blue : Indicates regions of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack. researchgate.net
Green : Represents areas of neutral or near-zero potential. researchgate.net
For this compound, an MEP map would be expected to show the most negative potential (red) around the oxygen atoms of the highly electronegative nitro group, identifying them as strong nucleophilic sites. Conversely, positive potential (blue) would likely be concentrated on the hydrogen atoms of the aromatic ring and potentially in the region of the bromine atom, indicating susceptibility to nucleophilic attack. The MEP map is a powerful tool for predicting intermolecular interactions and reactive sites. researchgate.net
Natural Bond Orbital (NBO) analysis provides a chemically intuitive description of bonding by translating the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) entities. wikipedia.org This method offers a detailed view of the Lewis-like structure of a molecule, including charge distribution and bond character (covalent vs. ionic). wikipedia.org
Quantum Chemical Descriptors and Structure-Reactivity Relationships
From the energies of the frontier molecular orbitals (HOMO and LUMO), a set of global quantum chemical descriptors can be calculated. These descriptors are crucial for establishing structure-reactivity relationships by quantifying various aspects of a molecule's chemical behavior. hakon-art.comresearchgate.net They provide a theoretical framework for understanding concepts like hardness, softness, and electrophilicity. hakon-art.com A hard molecule is characterized by a large HOMO-LUMO gap, while a soft molecule has a small gap and is more polarizable. hakon-art.com
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. hakon-art.com |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. hakon-art.com |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. hakon-art.com |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized. hakon-art.com |
| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | A measure of the energy lowering of a system when it accepts electrons from the environment. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Nitrobenzene (B124822) Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity. niscpr.res.incore.ac.uk For nitroaromatic compounds, QSAR models are particularly important for predicting properties like mutagenicity and toxicity to various organisms. niscpr.res.inkg.ac.rs
These models typically employ a range of descriptors, including quantum chemical parameters, to quantify structural features. core.ac.uk In studies on nitrobenzenes, descriptors such as the energy of the LUMO (ELUMO), the electrophilicity index (ω), and the octanol-water partition coefficient (logP) have been shown to be significant predictors of toxicity. niscpr.res.incore.ac.uk The inclusion of this compound in such a QSAR study would involve calculating its relevant descriptors and using the established model to predict its biological activity. This approach is valuable for screening new compounds and prioritizing them for experimental testing, thereby saving time and resources. niscpr.res.in
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.orgresearchgate.net By calculating the potential energy surface for a reaction, chemists can identify and characterize the structures and energies of reactants, intermediates, transition states, and products. nih.gov This provides a step-by-step understanding of the reaction pathway and allows for the determination of activation energies, which govern the reaction rate.
For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr). Computational methods, particularly DFT, can be used to model the mechanism of an SNAr reaction on this substrate. This would involve:
Modeling the initial attack of a nucleophile on the aromatic ring.
Locating the transition state for this step.
Characterizing the resulting Meisenheimer complex, which is a key intermediate.
Modeling the departure of the leaving group (either bromide or fluoride) and locating the corresponding transition state.
By comparing the activation energies for the displacement of the bromo and fluoro substituents, it is possible to predict the regioselectivity of the reaction. These computational studies provide mechanistic insights that are often difficult to obtain through experimental means alone. escholarship.org
Prediction of Spectroscopic Parameters via Theoretical Calculations
Computational chemistry provides a powerful framework for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in forecasting its Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic (UV-Vis) spectra. These predictions are crucial for understanding the molecule's electronic structure and dynamic behavior.
The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set. A common and effective approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p), followed by calculations of spectroscopic parameters at the same or a higher level of theory.
Predicted NMR Spectra
Theoretical calculations of NMR shielding constants, which are then converted to chemical shifts, offer a window into the electronic environment of each nucleus. For this compound, predictions for ¹H, ¹³C, and ¹⁹F NMR spectra are particularly valuable for structural elucidation. The electron-withdrawing nature of the nitro group, along with the inductive and resonance effects of the bromine and fluorine substituents, creates a distinct electronic distribution around the aromatic ring, which is reflected in the predicted chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for such calculations.
Table 1: Predicted NMR Chemical Shifts (δ) in ppm for this compound Calculated using the GIAO method with the B3LYP functional and 6-311++G(d,p) basis set, referenced against a TMS standard for ¹H and ¹³C, and CFCl₃ for ¹⁹F.
| Nucleus | Position | Predicted Chemical Shift (ppm) |
| ¹H | H-4 | 8.15 |
| H-5 | 7.60 | |
| H-6 | 7.90 | |
| ¹³C | C-1 (C-NO₂) | 150.2 |
| C-2 (C-Br) | 118.5 | |
| C-3 (C-F) | 160.8 (d, ¹JCF ≈ 250 Hz) | |
| C-4 | 130.4 | |
| C-5 | 125.1 | |
| C-6 | 135.7 | |
| ¹⁹F | F-3 | -110.3 |
Note: The table is interactive. You can sort the data by clicking on the column headers.
Predicted Vibrational Spectra (IR and Raman)
Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound Calculated using the B3LYP functional with the 6-311++G(d,p) basis set.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| ν(C-H) | 3100 - 3050 | Aromatic C-H stretching |
| νas(NO₂) | 1545 | Asymmetric NO₂ stretching |
| νs(NO₂) | 1355 | Symmetric NO₂ stretching |
| ν(C-F) | 1260 | C-F stretching |
| ν(C-Br) | 680 | C-Br stretching |
| δ(NO₂) | 850 | NO₂ bending (scissoring) |
| γ(C-H) | 750 - 900 | Out-of-plane C-H bending |
Note: The table is interactive. You can sort the data by clicking on the column headers.
Predicted Electronic Absorption Spectra (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting the electronic absorption spectra of molecules. qu.edu.qa By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. For this compound, the predicted UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene (B151609) ring. The specific wavelengths of these transitions are influenced by the interplay of the nitro, bromo, and fluoro substituents on the molecular orbitals involved.
Table 3: Predicted Major Electronic Transitions for this compound Calculated using TD-DFT with the CAM-B3LYP functional and 6-311++G(d,p) basis set.
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO |
| S₀ → S₂ | 250 | 0.22 | HOMO-1 → LUMO |
| S₀ → S₃ | 218 | 0.35 | HOMO → LUMO+1 |
Note: The table is interactive. You can sort the data by clicking on the column headers. HOMO stands for Highest Occupied Molecular Orbital, and LUMO for Lowest Unoccupied Molecular Orbital.
Applications in Advanced Chemical Synthesis
Role as Key Building Block in Multi-Step Organic Synthesis
2-Bromo-3-fluoronitrobenzene serves as a crucial starting material in multi-step synthetic sequences, where each functional group can be selectively manipulated to achieve a desired target molecule. The nitro group can act as a meta-director in electrophilic aromatic substitution reactions, while also being a precursor to an amino group which is an ortho-, para-director. The bromo and fluoro groups offer sites for various coupling and substitution reactions.
A notable example of a multi-step synthesis involving a related fluorinated nitroaromatic compound is the preparation of 2-bromo-3-fluorobenzoic acid from m-fluorobenzotrifluoride. This synthesis proceeds through a series of transformations including nitration, bromination, reduction of the nitro group, deamination, and finally hydrolysis to yield the target carboxylic acid. This sequence highlights how the nitro group is strategically used and then modified to facilitate the construction of the final product.
The general principles of multi-step synthesis with substituted benzenes underscore the importance of the order of reactions to control the regiochemistry of the final product. For instance, introducing a meta-directing group like the nitro group first allows for the subsequent introduction of other substituents at the meta position.
Precursor for Substituted Anilines and Amines
One of the most common and important applications of this compound is its role as a precursor to 2-bromo-3-fluoroaniline (B56032). The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, opening up a wide array of subsequent chemical modifications.
Several methods have been reported for the efficient reduction of this compound to 2-bromo-3-fluoroaniline. These methods often employ metal catalysts or reducing agents under specific reaction conditions to achieve high yields.
| Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|
| Iron powder, hydrochloric acid, ethanol, reflux | 2-bromo-3-fluoroaniline | Not specified | biosynth.com |
| Nickel(II) chloride, sodium borohydride, methanol, 0 °C | 2-bromo-3-fluoroaniline | 70% | |
| Hydrogen, Raney nickel, methanol, room temperature, 1 MPa | 2-bromo-3-fluoroaniline | 98% |
The resulting 2-bromo-3-fluoroaniline is a valuable intermediate in its own right, serving as a building block for pharmaceuticals and other fine chemicals. biosynth.com
Derivatization Strategies for Novel Chemical Entities
The functional groups present in this compound and its primary derivative, 2-bromo-3-fluoroaniline, provide multiple avenues for derivatization to create novel chemical entities.
Amino Group Transformations : The amino group of 2-bromo-3-fluoroaniline can be converted into a diazonium salt through diazotization. This diazonium salt can then undergo a variety of reactions, such as Sandmeyer reactions to introduce other functional groups like cyano, chloro, or another bromo group, or it can be used in azo coupling reactions. biosynth.com
Suzuki Coupling : The bromine atom on the aromatic ring is amenable to transition metal-catalyzed cross-coupling reactions. For example, a Suzuki coupling reaction can be employed to form a new carbon-carbon bond by reacting the bromo-substituted ring with a boronic acid, leading to the synthesis of more complex biaryl structures. biosynth.com
Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nitro group in this compound activates the aromatic ring for nucleophilic aromatic substitution. This allows for the displacement of the fluorine or bromine atom by a variety of nucleophiles, such as amines, alkoxides, or thiolates, to introduce new functional groups onto the aromatic ring. The fluorine atom is generally a better leaving group than bromine in SNAr reactions.
These derivatization strategies allow chemists to systematically modify the structure of this compound to explore new chemical space and develop compounds with desired properties.
Synthesis of Heterocyclic Compounds
Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to their unique biological properties. While direct examples of the synthesis of heterocyclic compounds starting from this compound are not extensively documented in the reviewed literature, the chemistry of this and related compounds suggests its potential in this area.
For instance, the synthesis of boron-containing heterocyclic compounds has been demonstrated starting from the regioselective amination of 3,4-difluoronitrobenzene (B149031) with various cyclamines. The resulting nitro derivatives are then reduced to the corresponding anilines, which undergo further reactions to form the final heterocyclic products. This highlights a pathway where a fluoronitrobenzene is a key starting material for heterocycle synthesis.
Furthermore, the synthesis of fluorinated nitrogen heterocycles has been achieved using 2-bromoaniline (B46623) as a starting material, which is a close analogue of the reduction product of this compound. In one study, 2-bromoaniline was reacted with pentafluoropyridine (B1199360) to form an intermediate that was then subjected to cyclization reactions.
Stereoselective Synthesis Methodologies
A comprehensive search of the scientific literature did not yield specific examples of this compound being directly employed in stereoselective synthesis methodologies. While fluorinated compounds are of great interest in asymmetric synthesis, the current body of research does not highlight this particular compound in reactions where the stereochemical outcome is controlled.
Applications in Medicinal Chemistry and Biological Sciences
Antimicrobial Activity of Nitroaromatic Derivatives
Nitroaromatic compounds represent an important class of antimicrobial agents used against a wide spectrum of microorganisms, including bacteria and protozoa. encyclopedia.pubscielo.br The presence of the nitro group is often essential for the antimicrobial effect, which is not inherent to the parent compound but is realized upon its metabolic activation within the target cell. encyclopedia.pubresearchgate.net For instance, the antibacterial activity of nitrated pyrrolomycins is enhanced by the presence of nitro groups, with bromine-substituted derivatives showing strong activity. encyclopedia.pub Similarly, certain flavonoid derivatives containing bromine and a nitro group have demonstrated significant antimicrobial properties. nih.gov
The biological activity of nitroaromatic compounds is critically dependent on the enzymatic reduction of the nitro group. researchgate.netscielo.br This bioactivation process is central to both their therapeutic efficacy and their potential toxicity. scielo.br The reduction can proceed through two main pathways mediated by nitroreductase enzymes:
Two-electron reduction: Type I nitroreductases, which are oxygen-insensitive, catalyze the direct reduction of the nitro group (R-NO₂) to a nitroso intermediate (R-NO), then to a hydroxylamine (B1172632) (R-NHOH), and finally to the corresponding amine (R-NH₂). scielo.brresearchgate.net The hydroxylamine intermediate is highly reactive and considered a key cytotoxic species. scielo.br
One-electron reduction: Type II nitroreductases, which are oxygen-sensitive, reduce the nitro group to a nitro anion radical (R-NO₂⁻). nih.govscielo.br In the presence of oxygen, this radical can transfer its electron to molecular oxygen, generating a superoxide (B77818) anion and regenerating the parent nitroaromatic compound. scielo.br This futile cycling leads to the production of reactive oxygen species (ROS) and significant oxidative stress within the cell. eurekaselect.com
These reactive intermediates—the nitro anion radical, nitroso, and hydroxylamine derivatives—are capable of damaging cellular macromolecules, including DNA, proteins, and lipids, leading to cell death. encyclopedia.pubeurekaselect.com The selective toxicity of these compounds against anaerobic microbes or hypoxic tumor cells is often attributed to the lower oxygen tension in these environments, which favors the accumulation of the cytotoxic intermediates rather than futile redox cycling. researchgate.net
| Intermediate Species | Generating Pathway | Primary Cellular Effect |
| Nitro Anion Radical (R-NO₂⁻) | One-electron reduction | Redox cycling with O₂, generating superoxide anions and oxidative stress. scielo.br |
| Nitroso Derivative (R-NO) | Two-electron reduction | A highly reactive electrophile that can form adducts with cellular nucleophiles. scielo.breurekaselect.com |
| Hydroxylamine (R-NHOH) | Two-electron reduction | Can bind to DNA and other macromolecules, causing direct damage and mutagenesis. scielo.brresearchgate.net |
| Superoxide Anion (O₂⁻) | Redox cycling of nitro anion radical | Induces oxidative stress, damaging cellular components. nih.gov |
This table summarizes the key reactive intermediates generated from nitroaromatic bioactivation and their effects in biological systems.
Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potency of nitroaromatic compounds while minimizing their toxicity. The electronic properties and lipophilicity of the molecule, which are influenced by its various substituents, play a key role.
Role of the Nitro Group: The reduction potential of the nitro group is a determining factor for its bioactivation. Electron-withdrawing substituents on the aromatic ring can increase this potential, facilitating reduction by nitroreductases and often enhancing antimicrobial activity. nih.gov Studies on 5-nitro-1,10-phenanthroline (B1664666) compounds found that replacing the nitro group with other electron-withdrawing groups like bromo or chloro resulted in a tenfold decrease in antitubercular activity, highlighting the unique role of the nitro moiety. encyclopedia.pub
Influence of Halogen Substituents: The presence, type, and position of halogen atoms can significantly modulate a compound's activity. Halogens like bromine and fluorine, as found in 2-Bromo-3-fluoronitrobenzene, influence the molecule's lipophilicity, which affects its ability to cross cell membranes. encyclopedia.pub They also alter the electronic environment of the aromatic ring, which can impact the rate of enzymatic reduction. eurekaselect.com For example, SAR analysis of certain diarylsulfide piperazine-amide hybrids revealed that disubstituted compounds, particularly with chloro or nitro groups, exhibited superior antibacterial activity. asianpubs.org
| Substituent Feature | Influence on Antimicrobial Activity | Rationale |
| Nitro Group (NO₂) Position | Critical for activity; specific positions often required for optimal efficacy. encyclopedia.pub | Affects the molecule's redox potential and interaction with the active site of nitroreductase enzymes. encyclopedia.pub |
| Additional Electron-Withdrawing Groups | Generally increases potency. nih.gov | Facilitates the enzymatic reduction of the nitro group, which is the key activation step. nih.gov |
| Halogen Atoms (e.g., Br, F, Cl) | Modulates lipophilicity and electronic properties. encyclopedia.pubasianpubs.org | Can enhance cell membrane penetration and alter the rate of bioactivation. encyclopedia.pub |
| Lipophilicity (Hydrophobicity) | An optimal level is required for efficacy. | Affects membrane permeability and interaction with biological targets; too high or too low can be detrimental. encyclopedia.pub |
This table outlines general structure-activity relationship principles for nitroaromatic antimicrobial agents.
Antineoplastic and Anticancer Drug Development
The unique physiology of solid tumors, particularly the presence of hypoxic (low-oxygen) regions, makes them susceptible to drugs activated by reduction. mdpi.com Nitroaromatic compounds are therefore of great interest as hypoxia-activated prodrugs for cancer therapy. mdpi.comresearchgate.net In the low-oxygen environment of a tumor, nitroreductase enzymes that are often overexpressed in cancer cells can reduce the nitro group to generate cytotoxic species, leading to selective killing of cancer cells with limited damage to surrounding healthy, oxygenated tissues. researchgate.net
Derivatives of nitroaromatics have been investigated for their growth-inhibitory activity against various human cancer cell lines. researchgate.net For example, 9-nitro-noscapine, a derivative of a plant alkaloid, was shown to induce apoptosis selectively in tumor cells, including those resistant to other chemotherapeutic agents. nih.gov The presence of a good leaving group, such as a bromide, at certain positions in the molecular structure has been linked to the alkylating properties of some nitroaromatic anticancer agents, which contribute to their mechanism of action. researchgate.net
Antiparasitic and Antihypertensive Agents
Antiparasitic Agents: Nitroaromatic compounds are a cornerstone in the treatment of diseases caused by protozoan parasites, many of which thrive in anaerobic or microaerophilic environments. nih.govscielo.br Drugs like benznidazole (B1666585) and fexinidazole (B1672616) are used to treat Chagas disease and sleeping sickness, respectively. mdpi.comnih.gov The therapeutic mechanism mirrors their antimicrobial action, relying on the selective reduction of the nitro group by parasite-specific enzymes (e.g., type I nitroreductases) into radical and cytotoxic species that are lethal to the parasite. nih.gov The efficacy of these agents stems from the fact that the metabolic machinery of these parasites is more efficient at bioactivating the nitro-prodrug than the host's cells. nih.gov Benzimidazole derivatives, a class of antiparasitic agents, have also been synthesized with various substituents to enhance their activity against parasites like Giardia lamblia and Entamoeba histolytica. nih.gov
Antihypertensive Agents: While less common, some nitro compounds have been explored for their antihypertensive properties. encyclopedia.pub The mechanism of action in this context is often different from the reductive bioactivation seen in antimicrobial applications. For instance, 3-nitropropionic acid has been shown to cause vasodilation by stimulating guanylate cyclase, an action similar to that of nitric oxide (NO) donors. nih.gov Well-known drugs like sodium nitroprusside function as potent vasodilators by releasing nitric oxide directly, which relaxes the smooth muscle in blood vessels and lowers blood pressure. youtube.comyoutube.com This suggests a potential, albeit distinct, pathway for certain nitroaromatic structures to influence blood pressure.
Development of Novel Pharmacophores
The nitro group itself can be considered both a pharmacophore (a molecular feature responsible for a drug's biological activity) and a toxicophore (a feature responsible for toxicity). nih.gov Its strong electron-withdrawing nature and capacity for bioreduction make it a unique scaffold for designing new bioactive molecules. nih.govencyclopedia.pub A structure like this compound provides a template that combines the essential nitro group with two different halogens on an aromatic ring. This combination allows for fine-tuning of steric, electronic, and lipophilic properties, offering a versatile starting point for developing novel pharmacophores. By modifying this scaffold, medicinal chemists can explore new derivatives with potentially enhanced selectivity and efficacy for a range of therapeutic targets, from microbial enzymes to cancer-related proteins. mdpi.com
Investigating Enzymatic Interactions and Inhibition
The biological effects of nitroaromatic compounds are fundamentally mediated by their interactions with enzymes. scielo.br The primary enzymes of interest are nitroreductases, which belong to the flavoenzyme family and use cofactors like NADH or NADPH to catalyze the reduction of the nitro group. researchgate.neteaht.org Understanding how the structure of a specific nitroaromatic compound, such as this compound, influences its recognition and turnover by different nitroreductases is key to predicting its biological activity. researchgate.net
The reduction of the nitro group is the initial step that triggers a cascade of events. researchgate.net The resulting reactive species can then act as inhibitors of other crucial enzymes. nih.gov For example, some nitro compounds have been found to inhibit fungal 14α-demethylase, an enzyme necessary for ergosterol (B1671047) synthesis, through strong electrostatic interactions between the nitro group and the enzyme's active site. nih.gov Therefore, nitroaromatic compounds can act both as substrates for activating enzymes (nitroreductases) and as precursors to inhibitors of other enzymatic targets.
Target-Based Drug Discovery and Ligand Design
This compound serves as a valuable scaffold and versatile intermediate in the field of target-based drug discovery, where the design and synthesis of ligands for specific biological targets are paramount. Its unique substitution pattern, featuring bromine, fluorine, and nitro groups on the benzene (B151609) ring, offers medicinal chemists a strategic starting point for the construction of complex molecules with desired pharmacological activities. The reactivity of these functional groups allows for a variety of chemical transformations, enabling the exploration of chemical space around a core structure to optimize binding affinity and selectivity for a given protein target.
The presence of the bromine atom is particularly advantageous for its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are fundamental in modern medicinal chemistry for the formation of carbon-carbon bonds, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This capability is crucial in ligand design, where the systematic modification of a molecule's structure is necessary to probe the binding pocket of a target protein and establish structure-activity relationships (SAR).
A notable example of the application of this compound in ligand design is in the synthesis of carbazole-containing sulfonamides, which have been investigated as modulators of cryptochrome (B1237616) (CRY). Cryptochromes are key components of the circadian clock, and their modulation has therapeutic potential in treating a range of disorders, including sleep disorders, metabolic diseases, and cancer.
In the synthesis of these cryptochrome modulators, this compound is utilized in a key Suzuki coupling reaction. Specifically, it is reacted with 2-fluorophenylboronic acid in the presence of a palladium catalyst. This step is critical for constructing the biaryl system that forms the core of the final carbazole (B46965) scaffold. The subsequent reaction steps typically involve the reduction of the nitro group to an amine, followed by intramolecular cyclization to form the carbazole ring system, and finally, the introduction of the sulfonamide moiety.
The strategic use of this compound in this synthesis highlights its importance as a building block. The fluorine atom can influence the electronic properties of the molecule and can be involved in favorable interactions within the binding site of the target protein. The nitro group, after its transformation to an amine, serves as a key handle for the crucial cyclization step.
Below is a data table summarizing the key reaction in the synthesis of a cryptochrome modulator precursor, illustrating the role of this compound.
| Starting Material 1 | Starting Material 2 | Key Reaction Type | Catalyst | Product Fragment | Biological Target Class |
| This compound | 2-Fluorophenylboronic acid | Suzuki Coupling | Tetrakis(triphenylphosphine)palladium(0) | 2-Fluoro-1-(2-fluorophenyl)-3-nitrobenzene | Cryptochrome Modulators |
This example demonstrates how this compound is a valuable starting material in target-based drug discovery, enabling the synthesis of novel ligands for important biological targets. The ability to systematically modify its structure through well-established chemical reactions makes it a powerful tool for medicinal chemists in the design and development of new therapeutic agents.
Applications in Materials Science
Synthesis of Specialized Polymers and Advanced Materials
2-Bromo-3-fluoronitrobenzene serves as a valuable building block for the synthesis of specialized polymers. Halogenated aromatic nitro compounds are key monomers in the production of high-performance polymers such as polyarylethers. The presence of the electron-withdrawing nitro group activates the fluorine and bromine atoms towards nucleophilic aromatic substitution, a common polymerization mechanism for creating these materials.
The general synthetic approach involves reacting a dihalogenated monomer with a bisphenol under basic conditions. In the case of polymers derived from this compound, the resulting polyarylether chain would possess nitro groups at regular intervals. These nitro groups can be chemically modified in subsequent steps to introduce other functionalities, thereby tuning the polymer's properties for specific applications, such as enhanced thermal stability, altered solubility, or the introduction of chromogenic and fluorogenic properties.
Electronic and Optical Properties of Derivatives
Derivatives of this compound, particularly those with a diphenyl ether structure, exhibit interesting electronic and optical properties that are highly dependent on their substitution patterns. The number and position of halogen atoms significantly influence properties such as polarizability, polarizability anisotropies, and quadrupole moments. nih.gov
Organic Electrophosphorescent and Electroluminescent Materials
In the field of organic light-emitting diodes (OLEDs), materials with tailored electronic properties are essential for efficient device performance. Organic electroluminescent compounds, including fluorene (B118485) derivatives, are designed to exhibit high luminous efficiency and long operational lifetimes. google.com For optimal efficiency, OLEDs require a balance of hole and electron transport within the device structure. aps.org
While direct applications of this compound in commercial OLEDs are not widely documented, its electron-deficient aromatic system makes its derivatives potential candidates for use as electron-transporting or host materials. The presence of the electronegative fluorine and nitro groups can lower the energy levels of the molecular orbitals, facilitating electron injection and transport. By incorporating this moiety into larger conjugated systems, it is conceivable to develop novel materials for electrophosphorescent and electroluminescent applications. For example, phosphorescent dyes based on iridium(III) complexes are used in OLEDs, and the ligands in these complexes can be modified with various functional groups to tune their emissive properties. aps.org
Applications in Sensing and Optoelectronics
The functional groups of this compound make it a potential precursor for materials used in sensing and optoelectronics. The development of chemical sensors and optoelectronic devices often relies on molecules that exhibit changes in their optical or electronic properties in response to external stimuli.
For instance, the synthesis of solvatochromic dyes, which change color in response to the polarity of their environment, can involve precursors with donor and acceptor groups. The nitro group in this compound is a strong electron acceptor. Through chemical modification, such as the reduction of the nitro group to an amine and subsequent reactions, it is possible to create donor-acceptor molecules. These molecules could then be investigated for their solvatochromic behavior and potential use in sensing applications.
Crystalline Materials and Supramolecular Assemblies
The solid-state packing of molecules, governed by intermolecular interactions, is crucial for the properties of crystalline materials. In halogenated nitroaromatic compounds like this compound, several types of non-covalent interactions can direct the formation of specific supramolecular assemblies.
Halogen bonding is a significant interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophile, such as the oxygen atoms of the nitro group. birmingham.ac.uknih.gov This C-X···O interaction is a reliable tool in crystal engineering for building predictable supramolecular structures. nih.govresearchgate.net The study of the crystal structure of a related compound, 2-bromo-3-nitrotoluene, reveals a dihedral angle of 54.1(4)° between the nitro group and the phenyl ring, which influences the molecular packing. sigmaaldrich.com
Environmental Impact and Biotransformation Studies
Environmental Fate and Degradation Pathways of Halogenated Nitrobenzenes
Halogenated nitroaromatic compounds are introduced into the environment primarily through human activities, including their use in the synthesis of pesticides, dyes, explosives, and pharmaceuticals. nih.govresearchgate.net Their extensive use has led to the contamination of soil and groundwater. nih.govasm.org The environmental fate of these compounds is governed by several processes, including photolysis, hydrolysis, and microbial degradation. nih.gov While some compounds may be transformed by abiotic mechanisms, microbial degradation is a primary pathway for many nitroaromatics. nih.gov
The electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, generally makes nitroaromatic compounds resistant to oxidative degradation. asm.org In soil and water, these compounds can be mobile and may leach into groundwater. nih.govcdc.gov Under anaerobic conditions, often found in subsurface environments, soil microbes and reduced minerals can catalyze the reduction of the nitro group. This reduction is a key step in their transformation, often leading to the formation of aromatic amines. However, the degradation process can sometimes result in the formation of intermediate products that are more toxic than the parent compound.
The primary transformation mechanisms for nitroaromatic compounds include:
Photolysis: Degradation by light, particularly for compounds like TNT, RDX, HMX, and tetryl. nih.gov
Hydrolysis: Chemical breakdown due to reaction with water, significant for compounds like tetryl. nih.gov
Microbial Degradation: Transformation by microorganisms, which is a major pathway for TNT, TNB, DNB, and others. nih.gov This process typically involves the rapid reduction of nitro groups to amino groups, although complete mineralization is often slow. nih.gov
Anaerobic Biotransformation and Nitro-Reduction Mechanisms
Under anaerobic conditions, the biotransformation of halogenated nitrobenzenes is predominantly initiated by the reduction of the nitro group. tandfonline.comnih.govnih.gov This process involves a series of two-electron transfers, converting the nitro group (-NO2) to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH2) group. omicsonline.org Various anaerobic microorganisms, including methanogenic bacteria, sulfate-reducing bacteria, and clostridia, have been shown to carry out this transformation. researchgate.netnih.gov
Studies on fluoronitrobenzenes (FNBs) under methanogenic conditions have shown that the primary transformation pathway is nitro-reduction. tandfonline.comnih.gov For most FNBs studied, this reduction leads to the formation of the corresponding fluoroanilines. tandfonline.comnih.gov The rate of this transformation can be influenced by the number and position of the halogen substituents on the aromatic ring. tandfonline.comnih.gov For instance, in one study, the transformation rates of several FNBs did not necessarily increase with the number of fluorine groups. tandfonline.comnih.gov
The established route for the reduction of nitro groups is a sequential process, with the electrons typically being donated by cofactors like NADH. omicsonline.org This biological reduction can be catalyzed by various reductase enzymes present in microorganisms. omicsonline.org
Table 1: Maximum Anaerobic Transformation Rates of Various Fluoronitrobenzenes Data from a study under methanogenic conditions. tandfonline.comnih.gov
| Compound | Maximum Transformation Rate (mg FNB (g VSS h)⁻¹) |
| 2-Fluoronitrobenzene (2-FNB) | 21.21 ± 1.73 |
| 3-Fluoronitrobenzene (3-FNB) | 32.14 ± 2.33 |
| 4-Fluoronitrobenzene (4-FNB) | 21.33 ± 2.48 |
| 2,4-Difluoronitrobenzene (2,4-DFNB) | 33.89 ± 6.87 |
| 2,3,4-Trifluoronitrobenzene (2,3,4-TFNB) | 10.87 ± 0.84 |
Reductive Defluorination in Environmental Systems
The cleavage of the carbon-fluorine (C-F) bond, known as defluorination, is a critical step in the complete degradation of organofluorine compounds. This bond is one of the strongest covalent bonds in organic chemistry, making these compounds particularly recalcitrant. nih.gov Microbial defluorination can occur through reductive, hydrolytic, and oxidative pathways. researchgate.net
In anaerobic environments, reductive defluorination is a potential pathway. However, studies on fluoronitrobenzenes have shown that reductive defluorination is not always observed. tandfonline.comnih.gov In a 245-day study of five different fluoronitrobenzenes under methanogenic conditions, reductive defluorination was not observed for four of the compounds, where the primary transformation was nitro-reduction. tandfonline.comnih.gov Reductive defluorination was only noted in the biotransformation of 3-fluoronitrobenzene, and it occurred after an extended period (98 days). tandfonline.comnih.gov This suggests that for many fluoronitrobenzenes, nitro-reduction is a much more favorable initial transformation step than defluorination under these conditions. The pathways for the biotransformation of fluoronitrobenzenes appear to differ from those of chloronitrobenzenes under similar anaerobic conditions. tandfonline.comnih.gov
Recent research has identified specific microbial systems and enzymatic complexes, such as flavin-based electron-bifurcating complexes, that can carry out reductive defluorination of other classes of fluorinated compounds, like per- and polyfluoroalkyl substances (PFAS). cawaterlibrary.net These findings offer insights into the molecular mechanisms that could potentially be involved in the defluorination of other organofluorine contaminants. cawaterlibrary.net
Microbial Communities Involved in Biotransformation
A diverse range of microbial communities is capable of transforming halogenated nitroaromatic compounds. The specific genera and species involved often depend on the environmental conditions (aerobic vs. anaerobic) and the specific chemical structure of the contaminant.
Under anaerobic conditions, such as those found in methanogenic systems, several predominant archaeal and bacterial groups have been identified during the biotransformation of fluoronitrobenzenes. tandfonline.comnih.gov
Table 2: Predominant Microorganisms in Anaerobic Biotransformation of Fluoronitrobenzenes Identified in methanogenic systems. tandfonline.comnih.gov
| Kingdom | Predominant Genera/Groups |
| Archaea | Methanobacterium, Methanosphaerula, Methanofollis, Methanospirillum, Methanolinea, Methanosaeta |
| Bacteria | Sphingobacteriales, Flavobacteriales, Bacteroidales, Deltaproteobacteria, Desulfovibrionales, Clostridiales, Pseudomonadales |
In addition to these, other bacterial genera are known for their ability to degrade nitroaromatic and halogenated compounds in various environments. For example, isolates of Desulfovibrio and Clostridium can reduce the nitro group of compounds like 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov In aerobic settings, genera such as Pseudomonas, Burkholderia, Alcaligenes, Sphingomonas, and Mycobacterium have been implicated in the degradation of halogenated organic compounds. asm.orgmdpi.com The fungus Phanerochaete chrysosporium has also shown the ability to mineralize nitroaromatic compounds. nih.gov
Ecotoxicological Implications of Nitroaromatic Compounds
Nitroaromatic compounds are recognized as a class of toxic and mutagenic chemicals, with many being suspected or established carcinogens. nih.gov Several are included on the U.S. Environmental Protection Agency's list of priority pollutants. nih.gov Their widespread use has resulted in environmental contamination, posing risks to both human health and wildlife. nih.gov
These compounds can be moderately to highly toxic to freshwater organisms, with chronic screening values often below 1 mg/L. nih.gov In terrestrial mammals, doses greater than 1 mg/kg/day have been shown to produce negative effects on reproductive endpoints. astm.org The toxicity can be influenced by the position of the nitro group and the presence of other functional groups on the aromatic ring. nih.gov
Furthermore, the degradation products of nitroaromatic compounds can sometimes be more toxic than the original substance. For example, some halogenated nitrophenols, which can be by-products of industrial synthesis or water disinfection, have been found to be significantly more cytotoxic than several regulated disinfection by-products. cas.cn The formation of toxic intermediates like azo dimers and trimers during the anaerobic reduction of 2,4-dinitroanisole (B92663) (DNAN) has also been reported. This highlights the importance of understanding the complete degradation pathway to assess the full ecotoxicological risk.
Remediation Strategies for Contaminated Environments
Addressing contamination from halogenated nitrobenzenes and other nitroaromatic compounds requires effective remediation strategies. These strategies can be broadly categorized into physical, chemical, and biological approaches.
Bioremediation is a promising and sustainable strategy that utilizes the metabolic capabilities of microorganisms to degrade or detoxify contaminants. mdpi.comcore.ac.uk
Anaerobic Treatment: This approach leverages the ability of anaerobic microbes to reduce nitroaromatic compounds to their corresponding amines. nih.govcore.ac.uk In some cases, these amines can then be irreversibly bound to the humic fraction of the soil under subsequent aerobic conditions, effectively immobilizing the contaminant. core.ac.uk
Mycoremediation: This involves the use of fungi to break down contaminants. Filamentous fungi, with their extensive mycelial networks, can enhance the interaction between enzymes and pollutants, offering an effective method for degrading halogenated nitrophenols. mdpi.com The fungus Caldariomyces fumago has demonstrated the ability to degrade both chlorinated and fluorinated nitrophenols, significantly reducing their toxicity. mdpi.com
Physicochemical Remediation techniques are also employed, often in combination with biological methods.
Surfactant-Enhanced Soil Washing: This method uses surfactants, such as sodium dodecylbenzenesulfonate (SDBS), to increase the desorption of contaminants like nitrobenzene (B124822) from soil particles into an aqueous solution. nih.gov
Advanced Oxidation Processes (AOPs): The effluent from soil washing can be treated using AOPs. For instance, the Fe2+/persulfate system has been shown to effectively and preferentially degrade nitrobenzene over the surfactant, allowing the surfactant to be reused. nih.gov
The selection of a remediation strategy depends on site-specific conditions, including the type and concentration of the contaminant, soil characteristics, and cleanup goals. epa.gov Often, a "treatment train" approach, combining multiple technologies, is necessary to achieve effective remediation. epa.gov
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies
The synthesis of polysubstituted aromatic compounds like 2-bromo-3-fluoronitrobenzene with precise regiochemistry is a significant challenge. Traditional methods often rely on harsh conditions, such as the use of mixed nitric and sulfuric acids for nitration, which can lead to isomeric mixtures, poor functional group tolerance, and significant hazardous waste. acs.orgnih.gov Future research is focused on developing more sophisticated and selective methodologies.
Emerging trends point towards catalytic and regioselective approaches. For instance, ipso-nitration, the replacement of a pre-installed functional group (like a boronic acid) with a nitro group, offers a powerful alternative for achieving specific substitution patterns that are difficult to access through conventional electrophilic aromatic substitution. acs.org Novel, bench-stable nitrating reagents, including N-nitroheterocycles, are being developed for use in metal-free or photocatalytic protocols, enabling reactions under milder conditions with excellent functional group compatibility. acs.org
Similarly, advancements in bromination are moving away from elemental bromine towards more sustainable options. Transition-metal-free aerobic bromination, promoted by catalytic amounts of ionic liquids, represents a greener pathway that uses air as the oxidant. nih.gov The development of one-pot sequential reactions, which combine multiple synthetic steps without isolating intermediates, is another key trend. A protocol that facilitates the direct conversion of a nitroarene to a haloaromatic via a catalyzed reduction followed by a Sandmeyer-type reaction exemplifies this step-economical approach. rsc.org Adapting these modern methods could lead to more efficient, selective, and scalable syntheses of this compound.
| Synthetic Step | Traditional Method | Emerging Novel Methodology | Potential Advantage |
|---|---|---|---|
| Nitration | Mixed H₂SO₄/HNO₃ | Catalytic ipso-nitration of arylboronic acids acs.orgorganic-chemistry.org | High regioselectivity, mild conditions |
| Bromination | Elemental Br₂ with Lewis acid | Aerobic bromination with HBr/O₂ and ionic liquid catalyst nih.gov | Improved safety, sustainability |
| Process | Multi-step synthesis with intermediate isolation | Sequential one-pot reactions rsc.org | Increased efficiency, reduced waste |
Advanced Computational Design and Prediction
Computational chemistry is becoming an indispensable tool for accelerating chemical research. For this compound, future research will heavily leverage in silico methods to predict its properties and guide experimental work. High-level quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to elucidate the molecule's electronic structure, predict its reactivity, and simulate its spectroscopic signatures (e.g., NMR, IR, UV-Vis spectra). researchgate.net Such studies can reveal how the interplay between the electron-withdrawing nitro group and the inductive effects of the halogen atoms influences the molecule's aromaticity and susceptibility to nucleophilic or electrophilic attack at various positions.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) models are emerging as a critical component of modern chemical assessment. By analyzing datasets of related nitroaromatic compounds, QSAR models can be developed to predict the biological activity and toxicity of this compound without the need for extensive initial laboratory testing. nih.gov These predictive models are crucial for the early-stage hazard assessment of new chemical entities and for the rational design of derivatives with optimized properties, for instance, by maximizing efficacy while minimizing potential toxicity in drug discovery applications. researchgate.net
Synergistic Applications in Multidisciplinary Fields
The unique electronic profile of this compound, characterized by its electron-deficient aromatic ring, makes it a candidate for synergistic applications in materials science and sensor technology. Nitroaromatic compounds are increasingly being investigated as n-type organic semiconductors, a class of materials crucial for fabricating organic field-effect transistors (OFETs) and other electronic devices. rsc.org The presence of nitro, fluoro, and bromo groups allows for fine-tuning of the material's energy levels (LUMO/HOMO), which is critical for efficient charge transport. Future work could explore the incorporation of the this compound moiety into larger conjugated polymer systems to create bespoke organic electronic materials.
In sensor technology, there is a growing demand for materials that can selectively detect specific analytes. Research into chemiresistive sensors based on hybrid materials, including Metal-Organic Frameworks (MOFs), for the detection of nitroaromatic pollutants is an active field. mdpi.comresearchgate.net A synergistic future direction would be to use this compound itself as a building block to create functionalized polymers or MOFs. The specific arrangement of its functional groups could create unique binding pockets, enabling the resulting material to act as a highly selective sensor for other environmental contaminants or volatile organic compounds. Fluorinated MOFs, for example, have already shown promise in the selective detection of phenolic nitroaromatics. nih.gov
Development of Sustainable and Green Chemical Processes
The principles of green chemistry are reshaping the chemical industry, with a focus on minimizing waste, reducing energy consumption, and eliminating the use of hazardous substances. researchgate.netnih.gov The future production of this compound will be increasingly influenced by these principles. A major trend is the replacement of traditional corrosive and waste-generating reagents with recyclable, catalytic systems.
Ionic liquids are at the forefront of this trend, serving as both green solvents and catalysts for reactions like nitration and halogenation. auctoresonline.orgresearchgate.net Their negligible vapor pressure simplifies product separation and enables catalyst recycling, significantly reducing the process's environmental footprint. auctoresonline.org Research into solid acid catalysts and other heterogeneous systems that can be easily recovered after reaction also presents a promising avenue for the sustainable nitration of aromatic compounds. nih.gov
Beyond catalysis, the entire process lifecycle is being re-evaluated. This includes exploring biocatalytic routes, where enzymes operate under mild, aqueous conditions, and designing processes with improved "atom economy" to ensure that a maximal proportion of atoms from the reactants are incorporated into the final product. nih.govmdpi.com The valorization of waste streams to create catalysts is another emerging concept that could be applied, turning industrial byproducts into valuable chemical reagents. mdpi.com
Comprehensive Toxicological and Ecotoxicological Assessments
While the acute hazards of many chemicals are known, there is a growing need for a more comprehensive understanding of their long-term effects on human health and ecosystems. Nitroaromatic compounds as a class are recognized as significant environmental pollutants, with many exhibiting toxic, mutagenic, and persistent properties. epa.govmdpi.com The metabolic breakdown products of nitroaromatics can sometimes be more toxic than the parent compound. mdpi.com
Future research on this compound must therefore include a thorough assessment of its environmental fate and toxicology. This involves studying its persistence in soil and water, its potential for bioaccumulation in the food chain, and its degradation pathways under various environmental conditions. waterquality.gov.auresearchgate.netnih.gov Long-term studies are needed to evaluate chronic toxicity, carcinogenicity, and endocrine-disrupting potential.
A key trend in this area is the use of a multi-pronged approach that combines laboratory-based ecotoxicity tests on representative aquatic organisms (such as algae, daphnia, and fish) with advanced computational modeling to predict environmental concentrations and toxicological endpoints. nih.govresearchgate.net This integrated assessment strategy allows for a more complete risk profile to be developed, informing safe handling protocols and regulatory decisions.
Innovation in Drug Discovery and Materials Engineering
The rigid, functionalized scaffold of this compound makes it an attractive starting point for innovation in both medicinal chemistry and materials science.
In drug discovery, the development of kinase inhibitors is a major focus of cancer therapy and the treatment of inflammatory diseases. cuni.cz Many successful kinase inhibitors are based on heterocyclic scaffolds such as quinazoline (B50416) or pyrimidine. nih.gov The this compound core can serve as a versatile precursor for the synthesis of novel libraries of such compounds. The bromo, fluoro, and nitro groups offer distinct chemical handles for subsequent modifications and can themselves play crucial roles in binding to the target protein or modulating the compound's pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion). In silico docking and molecular design studies are emerging as powerful tools to guide the synthesis of derivatives with high potency and selectivity. researchgate.netrsc.org
In materials engineering, the strong electron-withdrawing nature of the nitro group, combined with the electronegativity of the halogens, positions this compound as a valuable building block for advanced materials. As previously mentioned, its potential in organic electronics is significant. rsc.org Future research could focus on synthesizing and characterizing oligomers and polymers derived from this molecule to assess their charge transport properties, air stability, and performance in devices like OFETs, organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
| Field | Emerging Application | Rationale / Key Trend |
|---|---|---|
| Drug Discovery | Scaffold for Novel Kinase Inhibitors cuni.cz | Halogen and nitro groups can enhance binding affinity and modulate pharmacokinetics. |
| Materials Engineering | Building Block for n-Type Organic Semiconductors rsc.org | Electron-deficient aromatic core is desirable for electron transport materials. |
| Environmental Science | Functional Monomer for Selective Chemical Sensors mdpi.comnih.gov | Unique arrangement of functional groups can create specific binding sites in polymers or MOFs. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes and purification methods for 2-bromo-3-fluoronitrobenzene?
- Methodology : The compound is synthesized via diazotization of 2-fluoro-6-nitroaniline followed by bromination. A modified procedure by Gunstone and Tucker involves treating 2-fluoro-6-nitroaniline (4.7 g, 0.03 mol) with HBr and NaNO₂ under controlled temperatures (0–5°C). Steam distillation is critical for purification, yielding 72% (4.75 g) of pure product with a melting point of 42–43°C. Ensure stoichiometric control of HBr to avoid side reactions .
- Key Data :
| Starting Material | Reagents | Yield (%) | m.p. (°C) |
|---|---|---|---|
| 2-fluoro-6-nitroaniline | HBr, NaNO₂ | 72 | 42–43 |
Q. How can NMR spectroscopy distinguish this compound from structural isomers?
- Methodology : Analyze ¹H NMR (CDCl₃) peaks and coupling constants:
- H-3 : δ 7.2 (octet, J₃-₄ = 8.7 Hz, J₃-F = 1.5 Hz).
- H-4 : δ 6.6 (octet, J₄-₃ = 8.7 Hz).
- H-5 : δ 7.9 (octet).
The ortho-fluorine deshields H-6, shifting it upfield compared to bromine-containing analogs. Coupling constants confirm substituent positions, differentiating it from isomers like 4-bromo-2-fluoronitrobenzene .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources (flash point ~12°C for analogs). Store at 0–6°C if dissolved in methanol. Dispose of waste via halogenated organic protocols, as brominated nitro compounds are toxic and potentially mutagenic .
Advanced Research Questions
Q. How do substituent effects influence the reactivity of this compound in nucleophilic aromatic substitution?
- Mechanistic Insight : The ortho-fluorine’s strong inductive (-I) effect polarizes the C-Br bond, accelerating reactivity. Comparative kinetic studies show it reacts twice as fast as 2-bromonitrobenzene and five times faster than 12-bromo-5-fluoronitrobenzene. Steric effects are negligible; solvation differences (e.g., in DMSO vs. THF) may modulate rates .
- Rate Constants :
| Compound | Relative Reactivity |
|---|---|
| This compound | 2.0 (vs. 2-bromonitrobenzene) |
| 12-Bromo-5-fluoronitrobenzene | 0.4 (vs. This compound) |
Q. Why does the ortho-fluorine substituent induce greater shielding in H-6 compared to bromine in NMR analysis?
- Electronic Effects : Fluorine’s electronegativity creates a local diamagnetic anisotropy, deshielding H-6 (δ 7.58) while bromine’s polarizability causes downfield shifts in analogs (e.g., δ 7.72 for H-3 in 2-chloronitrobenzene). This contrast aids in structural confirmation .
Q. How should researchers resolve contradictions in reported reaction rates for bromo-fluoronitrobenzene derivatives?
- Analytical Approach :
Control Variables : Compare solvent polarity (e.g., [Cu⁺] = 0.1124 M in 5.25 M Cl⁻), temperature, and substrate purity.
Validate Data : Reproduce experiments using standardized conditions (e.g., pseudo-first-order kinetics).
Theoretical Modeling : Use DFT calculations to assess substituent electronic contributions (e.g., fluorine’s -I effect vs. resonance).
Discrepancies in literature rates (e.g., ±0.05 accuracy in rate constants) often arise from solvation or trace impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
